Product packaging for (S)-Ethyl 2-amino-3,3-diethoxypropanoate(Cat. No.:CAS No. 61040-21-9)

(S)-Ethyl 2-amino-3,3-diethoxypropanoate

Cat. No.: B1613347
CAS No.: 61040-21-9
M. Wt: 205.25 g/mol
InChI Key: LRUJOFUURXUABL-SSDOTTSWSA-N
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Description

(S)-Ethyl 2-amino-3,3-diethoxypropanoate (CAS: 62319-50-0) is a chiral serine derivative valued as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound serves as a crucial precursor in the synthesis of formylglycine (fGly) building blocks, which are incorporated into peptides for site-directed ligand discovery . These peptide probes are instrumental in identifying protein-binding fragments for defined sites, such as the active sites of protein tyrosine phosphatases (PTPs), facilitating the development of novel enzyme inhibitors . The synthetic utility of this compound is highlighted in streamlined protocols for producing Fmoc-protected formylglycine, a key electrophilic amino acid used in fragment ligation assays to develop phosphotyrosine mimetics and other bioactive molecules . The compound is typically shipped as a cold-chain item to preserve stability and is intended for research applications only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO4 B1613347 (S)-Ethyl 2-amino-3,3-diethoxypropanoate CAS No. 61040-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-amino-3,3-diethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUJOFUURXUABL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(=O)OCC)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC([C@@H](C(=O)OCC)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628383
Record name Ethyl 3-ethoxy-O-ethyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711085-16-4, 61040-21-9
Record name L-Serine, 3-ethoxy-O-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=711085-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-ethoxy-O-ethyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S Ethyl 2 Amino 3,3 Diethoxypropanoate

Stereoselective Synthesis of the α-Amino Center

The establishment of the (S)-configuration at the α-amino center is a critical aspect of the synthesis of the title compound. Various modern synthetic methods, including enantioselective catalysis, chiral auxiliary-mediated strategies, and biocatalysis, have been developed to achieve high stereocontrol.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers an efficient route to chiral α-amino acids by employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for this purpose. For instance, β-keto-γ-acetal enamides can be hydrogenated with high enantioselectivity using a rhodium catalyst in conjunction with a chiral phosphine (B1218219) ligand like QuinoxP*. acs.org This method has been shown to be effective for a variety of acetals, including diethoxy derivatives, achieving enantiomeric excesses (ee) of up to 99%. acs.org The reaction is highly chemoselective, reducing the C=C double bond of the enamide without affecting the ketone or acetal (B89532) functionalities. acs.org

Another approach involves the catalytic asymmetric addition of nucleophiles to α-iminoesters. Chiral N-heterocyclic carbene complexes of iridium have been used to catalyze the enantioselective addition of acetonitrile (B52724) to α-iminoesters, yielding α-cyanomethylated α,α-disubstituted α-amino acid derivatives with high enantiopurity. rsc.org While not a direct synthesis of the title compound, this methodology demonstrates the potential for creating the α-amino center through catalytic C-C bond formation.

Organocatalysis also provides a metal-free alternative for the enantioselective synthesis of α-amino acid esters. A one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification sequence, utilizing Cinchona alkaloid-based catalysts, can produce α-arylglycine esters with excellent yields and enantioselectivities. nih.gov

Catalyst/MethodSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Rh/QuinoxP* Catalyzed Hydrogenationβ-keto-γ-diethoxy enamideα-diethoxy-β'-amino ketoneup to 99% acs.org
Ir/Chiral NHC Catalyzed Acetonitrile AdditionN-thiophosphinoyl α-iminoesterα-cyanomethylated α,α-disubstituted α-amino acidHigh rsc.org
Cinchona Alkaloid-Based OrganocatalysisAldehydes, (phenylsulfonyl)acetonitrile(R)- or (S)-α-Arylglycine estersup to >99% nih.gov
Dirhodium(II) carboxylate/Chiral Spiro Phosphoric AcidVinyldiazoacetate, tert-butyl carbamateα-alkenyl α-amino acid derivative83–98% rsc.org

Table 1: Overview of Enantioselective Catalytic Approaches for α-Amino Acid Synthesis

Chiral Auxiliary-Mediated Strategies for Diastereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered. This strategy is widely used for the asymmetric synthesis of α-amino acids.

One common approach involves the alkylation of a glycine (B1666218) enolate bearing a chiral auxiliary. For example, chiral oxazolidinones, derived from readily available amino alcohols, are effective auxiliaries for stereoselective aldol (B89426) reactions and alkylations. wikipedia.org The enolate of an N-acyloxazolidinone can react with an appropriate electrophile, with the bulky auxiliary directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity. wikipedia.org For the synthesis of (S)-Ethyl 2-amino-3,3-diethoxypropanoate, a potential electrophile would be a reagent such as 1,1-diethoxy-2-haloethane.

Another powerful class of chiral auxiliaries is based on sulfinimines (thiooxime S-oxides). The addition of nucleophiles to enantiomerically pure sulfinimines proceeds with high diastereoselectivity. uq.edu.au For example, the addition of differentially N-protected glycine enolates to enantiopure N-(benzylidene)-p-toluenesulfinamide can afford syn- and anti-α,β-diamino esters with high diastereoselectivity. tcichemicals.com This highlights the potential of using a sulfinimine derived from an appropriate aldehyde to construct the desired stereocenter.

Chiral AuxiliaryReaction TypeElectrophile/NucleophileDiastereomeric Excess (de)Reference
OxazolidinonesAldol ReactionAldehydeHigh wikipedia.org
trans-2-PhenylcyclohexanolEne ReactionGlyoxylate (B1226380) ester10:1 dr wikipedia.org
N-(benzylidene)-p-toluenesulfinamideGlycine Enolate AdditionDifferentially N-protected glycine enolatesHigh tcichemicals.com
(S)-Mandelic acidDiastereomeric ResolutionRacemic 1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanolN/A (Separation) chemicalpapers.com

Table 2: Examples of Chiral Auxiliary-Mediated Stereoselective Reactions

Biocatalytic and Enzymatic Routes to the (S)-Enantiomer

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral amines and amino acids, transaminases and amine dehydrogenases are particularly relevant.

Amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess. acs.orgfrontiersin.org While direct biocatalytic synthesis of this compound has not been explicitly reported, native AmDHs have shown efficacy in the synthesis of short-chain chiral amines and amino alcohols. For instance, MsmeAmDH has been used for the synthesis of (S)-butan-2-amine and (S)-1-methoxypropan-2-amine with high conversion and enantioselectivity. acs.org This suggests that a keto-ester precursor, such as ethyl 3-oxo-3,3-diethoxypropanoate, could potentially be a substrate for an engineered or newly discovered AmDH.

Enzyme TypeReaction TypeSubstrate ExampleProduct ExampleEnantiomeric Excess (ee)Reference
Amine Dehydrogenase (MsmeAmDH)Reductive AminationButan-2-one(S)-Butan-2-amine93.6% acs.org
Amine Dehydrogenase (MsmeAmDH)Reductive Amination1-Methoxypropan-2-one(S)-1-Methoxypropan-2-amine98.1% acs.org
Penicillin AmidaseHydrolysis/CouplingD-phenylglycine derivativeSemisynthetic penicillinsHigh chimia.ch
PapainPolymerizationL-serine ethyl esterPoly(L-serine)N/A capes.gov.br

Table 3: Biocatalytic Methods for Chiral Amine and Amino Acid Synthesis

Synthesis from Chiral Pool Resources

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars. tcichemicals.com Utilizing these compounds as starting materials can be a highly effective strategy for the synthesis of complex chiral molecules.

Derivatization Pathways from Natural Amino Acids

L-serine is an ideal starting material for the synthesis of this compound as it already possesses the correct (S)-stereochemistry at the α-carbon. The synthetic challenge then becomes the selective modification of the side-chain hydroxyl group. A plausible synthetic route would involve the protection of the amino and carboxyl groups of L-serine, followed by oxidation of the hydroxyl group to an aldehyde, and subsequent acetalization to form the diethoxyacetal.

For example, L-serine can be converted to its ethyl ester, and the amino group can be protected with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). google.com The protected L-serine ethyl ester can then be oxidized to the corresponding aldehyde. Subsequent reaction with triethyl orthoformate in the presence of an acid catalyst would yield the desired diethoxyacetal. The final step would involve the deprotection of the amino group to afford this compound.

A related transformation involves the conversion of (S)-serine to ethyl (R)-(+)-2,3-epoxypropanoate (ethyl glycidate). researchgate.net This demonstrates that the side chain of serine is amenable to various chemical modifications while retaining the stereochemical integrity of the α-carbon.

Integration of the 3,3-Diethoxypropanoate Moiety

The achiral precursor, ethyl 3,3-diethoxypropanoate, can be synthesized through several methods. A common and efficient procedure involves the acylation of ethyl vinyl ether with trichloroacetyl chloride, followed by a haloform-type reaction. orgsyn.org This provides the ethyl 3,3-diethoxypropanoate backbone in good yield. orgsyn.org

Once the ethyl 3,3-diethoxypropanoate is obtained, the introduction of the amino group at the α-position in a stereoselective manner is the key challenge. This could potentially be achieved through the enantioselective catalytic methods or chiral auxiliary-mediated strategies discussed in section 2.1. For example, α-bromination of ethyl 3,3-diethoxypropanoate followed by a stereoselective nucleophilic substitution with an amine source using a chiral catalyst could be a viable route. Alternatively, the formation of an enolate from ethyl 3,3-diethoxypropanoate and its subsequent reaction with a chiral electrophilic aminating agent could establish the (S)-amino center.

Starting MaterialKey Transformation(s)ProductYieldReference
Ethyl vinyl ether, Trichloroacetyl chlorideAcylation, Haloform reactionEthyl 3,3-diethoxypropanoate92% orgsyn.org
L-SerineDiazotization, Treatment with KOH(R)-Potassium glycidateGood researchgate.net
L-Alanine, Fmoc-osuProtection, Coupling with L-Serine, AcetalizationFmoc-Ala-Ser(ψMe,Mepro)-OH- google.com
Methyl d-lactateMulti-step synthesisChiral side chain for nafithromycin- chemicalpapers.com

Table 4: Synthesis of Key Precursors and Related Structures from Chiral and Achiral Starting Materials

Enantioseparation Techniques for Enantiopure this compound

The resolution of racemic mixtures into their constituent enantiomers is a critical step in obtaining enantiopure compounds. For ethyl 2-amino-3,3-diethoxypropanoate, two primary methods have proven effective: chiral stationary phase chromatography and diastereomeric salt formation followed by fractional crystallization.

Chiral Stationary Phase Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. The choice of CSP is paramount for achieving successful resolution.

For β-amino esters like ethyl 2-amino-3,3-diethoxypropanoate, polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated considerable success. yakhak.orgresearchgate.net These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that contribute to chiral recognition. yakhak.orgresearchgate.net The specific nature of the analyte, including its functional groups and stereochemistry, influences the selection of the optimal CSP and mobile phase conditions. yakhak.org

While specific chromatographic data for the direct separation of ethyl 2-amino-3,3-diethoxypropanoate is not extensively documented in publicly available literature, data from structurally similar β-amino acid esters can provide valuable insights into potential starting points for method development. For instance, the enantiomeric resolution of various α- and β-amino acid esters has been successfully achieved on polysaccharide-derived CSPs. yakhak.orgresearchgate.net In a study on chiral amines and α-amino acid esters, Chiralpak® IA, which is based on amylose tris(3,5-dimethylphenylcarbamate), showed excellent separation for α-amino acid ethyl esters. yakhak.orgresearchgate.net

Table 1: Illustrative Chiral HPLC Conditions for Separation of Amino Acid Esters

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionAnalyte ClassReference
Chiralpak® IA10-30% 2-Propanol/Hexane1.0UV (310 nm) & FLNBD-derivatized α-amino acid esters yakhak.org
Chiralcel® OD-H10-30% 2-Propanol/Hexane1.0UV (310 nm) & FLNBD-derivatized chiral amines yakhak.org
CHIROBIOTIC® TMethanol/Water (40/60 v/v)--Alanine hplc.eu

It is important to note that derivatization of the amino group, for example with nitrobenzoxadiazole (NBD), is often employed to enhance detectability and can also influence the separation efficiency. yakhak.org The development of a specific method for this compound would involve screening various polysaccharide-based and other types of CSPs with different mobile phase compositions to optimize resolution.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and industrially viable method for resolving racemates is the formation of diastereomeric salts. psu.eduulisboa.pt This technique involves reacting the racemic base, in this case, ethyl 2-amino-3,3-diethoxypropanoate, with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility, melting point, and crystal structure. These differences allow for their separation by fractional crystallization. libretexts.org

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyl-D-tartaric acid (DBTA) and di-p-toluoyl-D-tartaric acid (DTTA). ulisboa.pt The choice of resolving agent and solvent system is critical and often determined empirically. researchgate.netulisboa.pt The goal is to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively from the solution.

The process involves dissolving the racemic amine and the resolving agent in a suitable solvent, often with heating to ensure complete dissolution. Upon cooling, the less soluble diastereomeric salt will preferentially crystallize. This salt is then isolated by filtration. Subsequent recrystallizations can further enhance the diastereomeric purity. Finally, the desired enantiomer of the amine is liberated from the purified diastereomeric salt by treatment with a base to neutralize the chiral acid.

While specific literature detailing the resolution of ethyl 2-amino-3,3-diethoxypropanoate via this method is scarce, the general principles are well-established for a wide range of amines. ulisboa.ptgavinpublishers.com The effectiveness of the resolution depends on several factors, including the interaction between the amine and the chiral acid, the crystal packing forces, and the role of the solvent in the crystallization process. researchgate.net

Table 2: General Parameters for Diastereomeric Salt Resolution of Chiral Amines

Resolving AgentCommon SolventsKey Process StepsOutcomeReference
Tartaric Acid Derivatives (e.g., DBTA, DTTA)Alcohols (e.g., Methanol, Ethanol (B145695), Isopropanol), Water, Acetonitrile1. Salt formation in solution2. Fractional crystallization3. Isolation of less soluble diastereomer4. Liberation of the free amineSeparation of enantiomers based on differential solubility of diastereomeric salts ulisboa.ptgavinpublishers.com
(-)-Mandelic AcidEthyl Acetate, WaterFormation of diastereomeric salts, with one potentially forming a hydrate (B1144303) to alter solubilityEffective resolution of 2-amino-2-phenylethanol researchgate.net

The development of a successful diastereomeric resolution for this compound would involve screening various chiral acids and solvent systems to identify conditions that provide a high yield and high enantiomeric excess of the desired (S)-enantiomer.

Mechanistic Investigations of Reactions Involving S Ethyl 2 Amino 3,3 Diethoxypropanoate

Elucidation of Reaction Pathways and Transition State Geometries

While specific, in-depth experimental or computational studies on the reaction pathways and transition state geometries for (S)-Ethyl 2-amino-3,3-diethoxypropanoate are not extensively documented in publicly available literature, mechanistic insights can be inferred from studies on analogous systems, particularly in the context of the Pictet-Spengler reaction. The Pictet-Spengler reaction is a key transformation for β-arylethylamines, and the in situ generated aldehyde from the deprotection of the diethoxy acetal (B89532) in this compound makes it a suitable substrate for such cyclizations.

The generally accepted mechanism for the Pictet-Spengler reaction involves the initial condensation of the amine with an aldehyde (or its equivalent) to form a Schiff base, which then protonates to generate an electrophilic iminium ion. wikipedia.org This is followed by an intramolecular electrophilic attack on the aromatic ring (if present in a tethered group) to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation lead to the final, stable heterocyclic product. wikipedia.org

For this compound, the reaction pathway in a Pictet-Spengler type reaction would commence with the acid-catalyzed hydrolysis of the diethoxy acetal to reveal the aldehyde functionality. This is then followed by the standard Pictet-Spengler cascade. The transition state for the key cyclization step is believed to involve a chair-like conformation that minimizes steric interactions and allows for optimal orbital overlap between the nucleophilic aromatic ring and the electrophilic iminium ion.

In related systems, such as the reaction of tryptophan derivatives, computational studies have been employed to analyze the transition states. chemrxiv.org These studies suggest that the stereochemical outcome is highly dependent on the energy of the competing transition states leading to the cis and trans diastereomers. Factors influencing the relative energies of these transition states include the nature of the substituents, the solvent, and the catalyst used. chemrxiv.orgnih.gov

Analysis of Stereoselectivity and Diastereoselectivity in Transformations

The stereochemical integrity of the α-carbon in this compound is a critical aspect of its utility in asymmetric synthesis. The diastereoselectivity of its reactions, particularly in cyclization reactions like the Pictet-Spengler synthesis of tetrahydro-β-carbolines, is of paramount importance.

In the Pictet-Spengler reaction of tryptophan esters (structurally similar to the indole-derivatized form of our target molecule), the diastereoselectivity is highly influenced by the reaction conditions. nih.govbrandeis.edu Generally, the reaction can be steered towards either the cis or trans diastereomer by carefully selecting the solvent, temperature, and acid catalyst. nih.gov For instance, reactions run under kinetic control (lower temperatures) often favor the formation of the cis product, while thermodynamic control (higher temperatures, stronger acids) tends to yield the more stable trans product. nih.govbrandeis.edu

The steric bulk of the ester group and the substituent on the iminium ion play a crucial role in directing the diastereoselectivity. brandeis.edu A larger ester group can favor the formation of the trans product to minimize steric hindrance in the transition state. brandeis.edu The following table, based on data from analogous tryptophan systems, illustrates the effect of the ester group on diastereoselectivity.

Ester Group (R in -COOR)Reaction ConditionsDiastereomeric Ratio (cis:trans)Reference
MethylBenzene, reflux23:77 brandeis.edu
IsopropylBenzene, reflux13:87 brandeis.edu

This data suggests that for this compound, the ethyl ester group would also influence the diastereomeric outcome of its cyclization reactions.

Kinetic and Thermodynamic Considerations in Reaction Control

The concepts of kinetic and thermodynamic control are fundamental to understanding the product distribution in reactions of this compound, especially in diastereoselective transformations.

Kinetic Control: At lower temperatures and with milder reaction conditions, the reaction is often under kinetic control. This means the major product is the one that is formed fastest, i.e., the one with the lowest activation energy barrier. brandeis.edu In the context of the Pictet-Spengler reaction, this often leads to the formation of the cis diastereomer. nih.gov

Thermodynamic Control: At higher temperatures and in the presence of strong acids, the reaction can become reversible. Under these conditions, the product distribution is governed by the relative thermodynamic stability of the products. The more stable product will be the major isomer at equilibrium. brandeis.edu In many Pictet-Spengler reactions, the trans diastereomer is thermodynamically more stable due to the equatorial positioning of the substituents, thus minimizing steric strain. nih.gov

The choice of reaction conditions is therefore a powerful tool to control the stereochemical outcome. The following table summarizes the general principles of kinetic versus thermodynamic control in the Pictet-Spengler reaction of related systems.

Control TypeReaction ConditionsFavored ProductRationaleReference
KineticLow temperature, short reaction timeLess stable isomer (often cis)Lower activation energy for formation nih.govbrandeis.edu
ThermodynamicHigh temperature, long reaction time, strong acidMore stable isomer (often trans)Product with lower Gibbs free energy nih.govbrandeis.edu

The Influence of the Diethoxy Acetal Protecting Group on Reaction Mechanisms

The diethoxy acetal group in this compound serves a crucial role beyond simply being a protected aldehyde. It significantly influences the reactivity and stability of the molecule.

Firstly, the acetal prevents the premature reaction of the aldehyde functionality. Aldehydes are generally reactive species and can undergo various side reactions under both acidic and basic conditions. nih.gov The acetal is stable to basic and nucleophilic conditions, allowing for selective manipulations at other parts of the molecule. researchgate.net

Secondly, the acetal protecting group is key to preventing racemization at the α-carbon. The α-proton of amino acid esters is acidic and can be abstracted under basic conditions, leading to a loss of stereochemical information. By converting the side-chain hydroxyl of serine into the diethoxy acetal, the corresponding aldehyde is protected, and the acidity of the α-proton is reduced, thus preserving the stereointegrity during subsequent transformations. uq.edu.au

The deprotection of the acetal is typically achieved under acidic conditions, which is compatible with the requirements for initiating reactions like the Pictet-Spengler cyclization. wikipedia.org The mechanism of acetal hydrolysis involves protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxocarbenium ion. This is then attacked by water to form a hemiacetal, which, after further protonation and elimination of the second ethoxy group, yields the desired aldehyde.

The presence of the acetal also has steric implications for the approach of reagents to the nearby amino and ester functionalities, potentially influencing the stereochemical course of reactions even before its removal.

Applications of S Ethyl 2 Amino 3,3 Diethoxypropanoate in Complex Molecule Synthesis

Asymmetric Construction of Chiral Nitrogen-Containing Scaffolds

The presence of a chiral amine makes (S)-Ethyl 2-amino-3,3-diethoxypropanoate a valuable starting material for the synthesis of various enantiomerically enriched nitrogenous scaffolds.

While direct examples of using this compound in β-lactam synthesis are not extensively documented in the surveyed literature, its structure lends itself to established methods for β-lactam formation, such as the Staudinger [2+2] cycloaddition. nih.govnih.govnih.govresearchgate.net In a hypothetical application, the amino group of this compound could be converted into an imine. This chiral imine could then react with a ketene (B1206846) in a diastereoselective manner to yield a chiral β-lactam. The stereochemistry of the final product would be influenced by the inherent chirality of the starting material. The resulting β-lactam would be substituted at the N-1 position with a diethoxypropyl ester moiety, offering further opportunities for functionalization.

A general representation of the Staudinger cycloaddition is shown below:

Reactant 1 (Chiral Imine)Reactant 2 (Ketene)Product (β-Lactam)Diastereoselectivity
Imine derived from this compoundSubstituted KeteneChiral β-LactamPotentially high, directed by the (S)-stereocenter

This table represents a hypothetical application based on established chemical principles, as specific examples with the named compound were not found in the searched literature.

The functional groups within this compound make it a plausible precursor for the synthesis of chiral heterocyclic systems like pyrimidines and quinolines. For instance, the amino group and the ester functionality could participate in condensation reactions with dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings. orgsyn.orgnih.gov The chirality at the α-carbon would be retained in the final heterocyclic product, leading to enantiomerically enriched pyrimidine derivatives.

Similarly, for quinoline (B57606) synthesis, the amino group could be part of a construction strategy such as the Gould-Jacobs reaction, although this typically involves anilines. nih.gov A more plausible, though not explicitly documented, approach could involve the conversion of the amino group into a suitable aniline (B41778) precursor or the utilization of the compound in novel cyclization strategies to access chiral quinoline scaffolds. nih.govchemmethod.com

HeterocyclePotential Synthetic StrategyKey Functional Groups Utilized
Chiral PyrimidinesCondensation with β-dicarbonyl compoundsAmino group, Ester functionality
Chiral QuinolinesModified cyclization strategiesAmino group, Acetal (B89532)/Aldehyde functionality

This table outlines potential synthetic routes, as direct literature examples with this compound were not identified.

The reduction of the ethyl ester in this compound would yield the corresponding chiral amino alcohol, (S)-2-amino-3,3-diethoxypropan-1-ol. This transformation can be readily achieved using standard reducing agents like lithium aluminum hydride. The resulting amino alcohol is a valuable synthon in its own right, often used in the synthesis of chiral ligands and pharmaceutical intermediates. nih.govresearchgate.net

Furthermore, careful deprotection of the acetal group under acidic conditions would unmask the aldehyde functionality, providing access to the chiral amino aldehyde, (S)-ethyl 2-amino-3-oxopropanoate. Chiral amino aldehydes are highly versatile intermediates in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. researchgate.net

DerivativeSynthetic TransformationReagents
(S)-2-amino-3,3-diethoxypropan-1-olEster ReductionLithium Aluminum Hydride (LiAlH₄)
(S)-ethyl 2-amino-3-oxopropanoateAcetal DeprotectionMild acidic conditions

Strategic Intermediate in Total Synthesis Efforts

The enantiopure nature and multiple functionalities of this compound make it a potentially valuable intermediate in the total synthesis of complex natural products and chiral pharmaceuticals.

While no specific total syntheses employing this compound were identified in the performed searches, its structural motifs are present in numerous natural products. For example, the α-amino acid portion is a fundamental component of peptides and many alkaloids. The protected aldehyde allows for its late-stage introduction and elaboration into various side chains. A notable example of a complex natural product where a similar building block could be envisioned is the antibiotic thienamycin (B194209), which contains a chiral hydroxyethyl (B10761427) side chain attached to a β-lactam core. Although the synthesis of thienamycin has been extensively studied, the use of this specific precursor is not documented. elsevierpure.com

The synthesis of chiral drugs often relies on the availability of enantiomerically pure starting materials. nih.gov this compound can serve as a precursor to various chiral pharmaceutical intermediates. For instance, the derived chiral amino alcohol or amino aldehyde can be key components in the synthesis of protease inhibitors, glycosidase inhibitors, and other bioactive molecules. uno.edu The ability to introduce both nitrogen and oxygen functionalities with defined stereochemistry is a significant advantage in medicinal chemistry. Although direct application of this specific compound in the synthesis of currently marketed drugs was not found, its potential as a versatile chiral building block remains high. mdpi.comnih.gov

Exploitation in Multicomponent Reaction Sequences for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of diverse chemical libraries. While direct and detailed examples of this compound in well-known MCRs like the Ugi, Passerini, or Strecker reactions are not extensively documented in the available literature, the reactivity of its core structure suggests its potential as a key component.

The presence of the primary amine in this compound makes it a suitable candidate for imine formation, a crucial initial step in many MCRs. For instance, in a Strecker-type synthesis, the in situ formation of an imine from an aldehyde and an amine is followed by the addition of a cyanide source to yield an α-amino nitrile. mdpi.comgoogle.comresearchgate.net Hydrolysis of the nitrile then provides an α-amino acid. The classical Strecker synthesis typically yields racemic products, but asymmetric variations have been developed using chiral auxiliaries or catalysts. google.com

Similarly, the Ugi and Passerini reactions are cornerstone MCRs for the synthesis of peptidomimetics and other complex amides. researchgate.netresearchgate.net The Ugi four-component reaction (U-4CR) combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.net The Passerini three-component reaction (P-3CR) involves a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. researchgate.net The amino group of this compound could readily participate as the amine component in an Ugi reaction.

Given that this compound is a derivative of ethyl glyoxylate (B1226380), studies on multicomponent reactions involving ethyl glyoxylate can provide insights into its potential reactivity. However, specific research detailing the diastereoselective outcomes and the influence of the diethoxypropyl side chain of this compound in these MCRs is required to fully exploit its synthetic utility for generating molecular diversity.

Utilization in Schiff Base Formation and Subsequent Chemical Transformations

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. These compounds are versatile intermediates in organic synthesis, participating in a wide array of chemical transformations including reduction, addition of nucleophiles, and cycloaddition reactions.

The primary amino group of this compound readily reacts with various aldehydes and ketones to form the corresponding chiral Schiff bases. The general reaction for Schiff base formation is outlined below:

General Reaction for Schiff Base Formation this compound + R-CHO/R-CO-R' → (S)-Ethyl 2-(alkylidene/benzylideneamino)-3,3-diethoxypropanoate + H₂O

Advanced Spectroscopic and Analytical Research on S Ethyl 2 Amino 3,3 Diethoxypropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral molecules, specialized NMR techniques are used to differentiate between enantiomers, which are otherwise indistinguishable in an achiral solvent.

To resolve the signals of enantiomers in NMR, a chiral environment must be created within the NMR tube. This is achieved by introducing a chiral auxiliary substance that interacts with the enantiomers to form transient, rapidly equilibrating diastereomeric complexes.

Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, non-covalent diastereomeric complexes with the analyte's enantiomers. These complexes have slightly different magnetic environments, leading to separate NMR signals (chemical shift non-equivalence, or Δδ) for the R and S enantiomers. In the analysis of compounds structurally related to (S)-Ethyl 2-amino-3,3-diethoxypropanoate, such as aminophosphonates, alkaloids like quinine (B1679958) have been successfully used as CSAs to differentiate enantiomers in ³¹P NMR. nih.gov A similar approach could be applied to the ¹H or ¹³C NMR analysis of the target compound, where the amine or other functional groups would interact with the CSA.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., of Europium or Praseodymium) coordinated to a chiral ligand. They induce large changes in the chemical shifts of nearby nuclei in the analyte. The diastereomeric interaction between the chiral reagent and each enantiomer results in differential shifts, allowing for the quantification of enantiomeric excess (ee).

An alternative and highly effective NMR method involves the covalent derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and distinct NMR spectra in any solvent, a phenomenon known as diastereomeric anisochronism.

For an amino ester like this compound, the primary amino group is an ideal site for derivatization. Reagents such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) are commonly used. The reaction produces diastereomeric amides whose proton (¹H) or carbon (¹³C) signals, particularly those near the newly formed stereogenic center, will exhibit different chemical shifts.

In a related study, the enantiomeric excess of a chiral epoxide was determined by reacting it with an enantiopure amine, (R)-1-phenylethylamine. nih.gov The resulting diastereomeric aminoalcohols showed distinct signals in the ³¹P NMR spectrum, allowing for direct quantification of the enantiomeric ratio. nih.gov

Table 1: Illustrative ¹H NMR Data for Diastereomeric Amides of (R/S)-Ethyl 2-amino-3,3-diethoxypropanoate with (R)-Mosher's Acid Chloride This table presents hypothetical data to illustrate the principle of diastereomeric anisochronism.

ProtonChemical Shift (ppm) of (R,R)-DiastereomerChemical Shift (ppm) of (S,R)-DiastereomerChemical Shift Difference (Δδ in ppm)
α-H4.524.580.06
-OCH₂CH₃ (Ester)4.204.210.01
-OCH₂CH₃ (Acetal)3.653.700.05
β-H4.984.950.03

Chiral Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are the gold standard for determining the enantiomeric purity of chiral compounds with high accuracy and sensitivity.

Direct enantiomeric separation can be achieved by HPLC using a chiral stationary phase (CSP). CSPs are high-performance silica (B1680970) or polymer supports to which a chiral selector is chemically bonded. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. This difference in interaction energy leads to different retention times (t_R) for the two enantiomers.

CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins are widely used. For amino acid derivatives, CSPs designed for polar compounds or those capable of ionic interactions are particularly effective. nih.govdntb.gov.ua Research on related aminophosphonates has demonstrated successful enantiomeric separation using chiral column HPLC, confirming the applicability of this technique. nih.gov

Table 2: Example Chiral HPLC Separation Data for a Racemic Amino Ester Derivative This table is representative of typical results from a chiral HPLC analysis.

EnantiomerRetention Time (t_R) (min)Peak Area (%)
(R)-Enantiomer12.550.1
(S)-Enantiomer14.849.9

Gas chromatography is another powerful technique for enantioseparation, particularly for volatile compounds. As with HPLC, direct separation can be performed using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Alternatively, an indirect method can be used where the non-volatile amino ester is first derivatized to make it more volatile and to create diastereomers. A common strategy for amino acids involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group. researchgate.net A more direct approach for enantiomeric analysis involves reacting the racemic amine with an enantiopure chiral reagent. For example, reacting a racemic mixture with (S)-(+)-3-methylbutan-2-ol would produce diastereomeric esters that can then be separated on a standard, achiral GC column. researchgate.net The relative peak areas in the resulting chromatogram correspond directly to the enantiomeric ratio of the original sample.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

While NMR and chromatography are excellent for determining enantiomeric purity, chiroptical techniques are used to confirm the absolute configuration of an enantiomerically pure sample.

Optical Rotation: A chiral compound rotates the plane of polarized light. The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation [α] is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). For instance, a related compound, Diethyl (R)-2-(tert-butoxycarbonylamino)propylphosphonate, was reported to have a specific rotation of [α]D²⁰ = +10.90 (c 1.10, CH₂Cl₂). nih.gov The "(+)" sign indicates that it is dextrorotatory, and comparison with a known standard or theoretical calculations can link this to a specific absolute configuration (R or S).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, typically as a function of wavelength. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophore. By comparing the experimental CD spectrum of an unknown sample to that of a known standard or to spectra predicted by quantum chemical calculations, the absolute configuration can be unambiguously assigned.

Computational and Theoretical Chemistry Studies of S Ethyl 2 Amino 3,3 Diethoxypropanoate

Quantum Chemical Investigations of Molecular Conformations and Energetics

The flexibility of (S)-Ethyl 2-amino-3,3-diethoxypropanoate, with several rotatable single bonds, gives rise to a complex potential energy surface with numerous local minima corresponding to different conformers. Understanding the relative energies of these conformers is crucial, as the dominant conformation in a given environment can significantly influence the molecule's physical properties and reactivity.

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT), are well-suited for exploring the conformational landscape of organic molecules. A systematic conformational search followed by geometry optimization and frequency calculations can identify the stable conformers and their relative energies.

A hypothetical study using DFT with a suitable basis set (e.g., B3LYP/6-31G*) would likely reveal several low-energy conformers. The relative energies are influenced by a combination of factors, including steric hindrance between the bulky diethoxyacetal group and the ethyl ester, as well as intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester.

Table 1: Hypothetical Relative Energies and Boltzmann Populations of the Most Stable Conformers of this compound

ConformerRelative Energy (kcal/mol)Boltzmann Population at 298.15 K (%)
Conf-1 0.0045.2
Conf-2 0.5025.1
Conf-3 1.208.9
Conf-4 1.803.5

This data is hypothetical and for illustrative purposes.

Molecular Modeling and Simulation of Reaction Intermediates and Transition States

Computational modeling is a powerful tool for investigating reaction mechanisms by characterizing the structures and energies of intermediates and transition states. This allows for the determination of reaction barriers and provides a deeper understanding of the reaction kinetics.

Consider the acid-catalyzed hydrolysis of the ester group in this compound as a representative reaction. The mechanism would likely proceed through a tetrahedral intermediate. Molecular modeling can be employed to locate the transition state for the formation of this intermediate and its subsequent breakdown.

The calculated activation energies for each step of the reaction can help to identify the rate-determining step. Furthermore, the influence of the stereocenter on the reaction pathway can be assessed.

Table 2: Hypothetical Calculated Activation Energies for the Acid-Catalyzed Hydrolysis of this compound

Reaction StepActivation Energy (kcal/mol)
Formation of Tetrahedral Intermediate 15.8
Collapse of Tetrahedral Intermediate 10.2

This data is hypothetical and for illustrative purposes.

Prediction of Stereochemical Outcomes in Novel Synthetic Pathways

A key application of computational chemistry in organic synthesis is the prediction of stereochemical outcomes. For a chiral molecule like this compound, reactions at or near the stereocenter can lead to the formation of diastereomers. Predicting the diastereomeric ratio is essential for designing stereoselective syntheses.

For instance, consider the alkylation of the enolate derived from this compound. The approach of the electrophile to the enolate face can be influenced by the existing stereocenter. Computational models can be used to calculate the energies of the transition states leading to the different diastereomeric products. The diastereomeric ratio can then be predicted from the difference in these transition state energies using the Curtin-Hammett principle.

The choice of base, solvent, and electrophile can be computationally screened to optimize the stereoselectivity of the reaction.

Table 3: Hypothetical Predicted Diastereomeric Ratios for the Alkylation of the Enolate of this compound with Different Electrophiles

ElectrophilePredicted Diastereomeric Ratio (S,R) : (S,S)
Methyl Iodide 85 : 15
Benzyl Bromide 92 : 8
Isopropyl Iodide 70 : 30

This data is hypothetical and for illustrative purposes.

Electronic Structure Analysis and Reactivity Profiling

The electronic structure of a molecule governs its reactivity. Computational methods provide a wealth of information about the electronic distribution, which can be used to predict how the molecule will interact with other reagents.

Key parameters obtained from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Analysis of the distribution of these frontier orbitals can identify the most likely sites for nucleophilic and electrophilic attack. Additionally, calculated partial atomic charges can provide further insight into the reactive sites of the molecule. For this compound, the amino group is expected to be the primary nucleophilic site, while the carbonyl carbon of the ester is a key electrophilic site.

Table 4: Hypothetical Electronic Properties of this compound

PropertyValue
HOMO Energy -8.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 9.7 eV
Partial Charge on Amino Nitrogen -0.45 e
Partial Charge on Carbonyl Carbon +0.60 e

This data is hypothetical and for illustrative purposes.

Q & A

Q. What are the common synthetic routes for (S)-ethyl 2-amino-3,3-diethoxypropanoate, and how can reaction conditions be optimized?

The synthesis of chiral esters like this compound typically involves multi-step protocols. A plausible route includes:

  • Step 1 : Ethylation of a β-keto ester precursor (e.g., ethyl 3-oxopropanoate derivatives) to introduce the ethoxy groups.
  • Step 2 : Stereoselective amination using chiral catalysts (e.g., asymmetric hydrogenation or enzymatic resolution) to establish the (S)-configuration . Optimization involves adjusting reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (0–25°C for amination), and catalyst loading (1–5 mol%) to maximize enantiomeric excess (ee) and yield .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of ethoxy (δ 1.2–1.4 ppm for CH3_3), amino (δ 1.8–2.5 ppm), and ester carbonyl (δ 170–175 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C9_9H19_{19}NO4_4, theoretical ~205.3 g/mol) .
  • Polarimetry : To measure optical activity and confirm enantiopurity (e.g., [α]D20_D^{20} values) .

Q. How should researchers handle and store this compound safely?

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the ester and ethoxy groups.
  • Safety : Use gloves and fume hoods to avoid exposure; consult SDS guidelines for similar esters (e.g., ethyl 2-formyl-3-oxopropanoate) regarding toxicity and flammability .

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of this compound?

Advanced strategies include:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify ee .
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic transamination to achieve >99% ee .
  • X-ray Crystallography : Confirm absolute configuration by co-crystallizing with a heavy-atom derivative (e.g., SnCl62_6^{2-} in analogous compounds) .

Q. What mechanistic insights explain competing pathways in the functionalization of this compound?

Competing reactions (e.g., ethoxy group hydrolysis vs. amino group oxidation) arise from:

  • pH Sensitivity : Hydrolysis of ethoxy groups dominates under acidic conditions (pH < 3), while oxidation of the amino group is favored in basic media (pH > 10) .
  • Steric Effects : The bulky diethoxy groups hinder nucleophilic attacks at the β-carbon, directing reactivity toward the α-amino position .

Q. How can researchers address contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often stem from:

  • Byproduct Formation : Use LC-MS to identify side products (e.g., over-oxidized species or dimerization artifacts) .
  • Solvent Impurities : Dry solvents rigorously (e.g., molecular sieves for THF) to avoid water-induced ester degradation .
  • Scale Effects : Pilot small-scale reactions (<1 mmol) before scaling up, as exothermic steps (e.g., ethoxylation) may require controlled addition rates .

Q. What role does this compound play in the synthesis of bioactive molecules?

The compound serves as a chiral intermediate for:

  • Peptidomimetics : Incorporation into β-amino acid scaffolds for protease-resistant drug candidates .
  • Organocatalysts : Functionalization to create thiourea-based catalysts for asymmetric aldol reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.